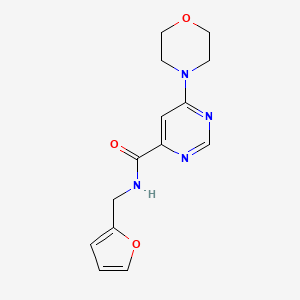

![molecular formula C13H20N6O B2858365 2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 921043-14-3](/img/structure/B2858365.png)

2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

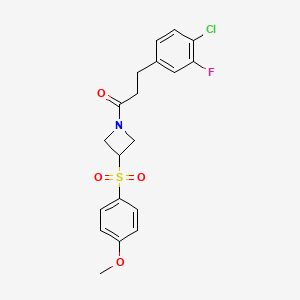

“2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol” is a chemical compound with the molecular formula C13H20N6O and a molecular weight of 276.344. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a reaction involving 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine and 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid was conducted using 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) as a condensing agent under DIPEA/DMF at room temperature .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system containing nitrogen atoms. This core is substituted with a methyl group, an aminoethanol group, and a piperidine ring.Scientific Research Applications

Synthesis Techniques and Chemical Properties

- Innovative Synthesis of Isoxazolines and Isoxazoles: Research demonstrates the preparation of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds are synthesized through [3+2] cycloaddition, showcasing the versatile applications of pyrazolo[3,4-d]pyrimidin derivatives in the creation of heterocyclic compounds with potential pharmacological activities (Rahmouni et al., 2014).

- Exploring Molecular Diversity: The three-component reaction involving α-amino acids, dialkyl acetylenedicarboxylates, and N-substituted maleimides in refluxing ethanol produces various functionalized compounds. This method demonstrates the chemical diversity achievable with pyrazolo[3,4-d]pyrimidin derivatives, leading to high yields of products like pyrrolo[3,4-a]pyrrolizines and pyrrolo[1,2-c]thiazoles (Chen et al., 2016).

Biological Activities and Applications

- Antimicrobial and Anticancer Properties: Novel heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole have been synthesized, displaying significant antimicrobial activity. Such research underlines the potential of pyrazolo[3,4-d]pyrimidin derivatives in developing new antimicrobial agents, indicating their relevance in medical chemistry and drug development (El‐Emary et al., 2002).

- Synthesis of Pyrazolopyrimidines for Anticancer Activity: The creation of pyrazolopyrimidines derivatives shows promising anticancer and anti-5-lipoxygenase agents. This highlights the potential therapeutic applications of compounds within the pyrazolo[3,4-d]pyrimidin framework for treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle progression pathway by inhibiting CDK2 . This results in a disruption of the normal cell cycle, leading to a halt in cell division . The compound also induces apoptosis, a process of programmed cell death .

Pharmacokinetics

These compounds often show improved biochemical efficacy compared to reversible inhibitors .

Result of Action

The compound’s action results in significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .

Biochemical Analysis

Biochemical Properties

The compound 2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions

Cellular Effects

In cellular studies, this compound has shown promising anti-proliferative activities against leukemia cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-[(1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O/c1-18-12-10(9-15-18)11(14-5-8-20)16-13(17-12)19-6-3-2-4-7-19/h9,20H,2-8H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJKUYRLKBGMLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide](/img/structure/B2858282.png)

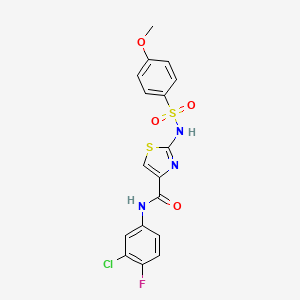

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B2858283.png)

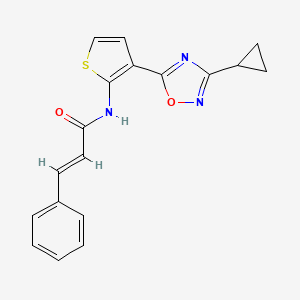

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2858289.png)

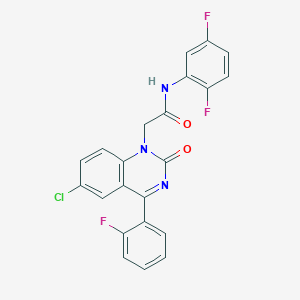

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2858297.png)

![N-(1-methoxypropan-2-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858299.png)